molecular formula C19H26O12 B1143551 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate CAS No. 12738-64-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Cat. No.: B1143551
CAS No.: 12738-64-6
M. Wt: 446.4
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Description

Sucrose itself is a disaccharide composed of α-D-glucopyranose and β-D-fructofuranose linked via a glycosidic bond (1→2) . Benzoate esters are introduced via benzoylation, a reaction analogous to trehalose octabenzoate synthesis described in , where hydroxyl groups are sequentially esterified under controlled conditions . This compound is structurally related to other sucrose esters, which are widely used in food, cosmetics, and pharmaceuticals due to their emulsifying and stabilizing properties .

Properties

CAS No.

12738-64-6

Molecular Formula

C19H26O12

Molecular Weight

446.4

IUPAC Name

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

SMILES

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Transesterification

A widely employed method involves transesterification between sucrose and methyl benzoate under alkaline conditions. Sodium methoxide (NaOMe) serves as a catalyst, facilitating nucleophilic acyl substitution. The reaction proceeds as follows:

Sucrose+CH3OCOC6H5NaOMe, DMFSucrose benzoate+CH3OH\text{Sucrose} + \text{CH}3\text{OCOC}6\text{H}5 \xrightarrow{\text{NaOMe, DMF}} \text{Sucrose benzoate} + \text{CH}3\text{OH}

Key parameters include:

  • Temperature : 80–100°C to enhance reactivity while avoiding sucrose decomposition.

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize sucrose.

  • Molar ratio : A 1:1 sucrose-to-methyl benzoate ratio yields monoesters, while excess methyl benzoate promotes multi-esterification.

Post-reaction, the crude product is neutralized with acetic acid, precipitated in ice water, and purified via recrystallization from ethanol/water mixtures. This method achieves ~70% yield for monoesters but lacks regioselectivity, producing mixtures of 6-O-, 6’-O-, and 2-O-benzoates.

Acid-Catalyzed Esterification

Direct esterification using benzoic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is an alternative approach:

Sucrose+C6H5COOHDCC/DMAP, CH2Cl2Sucrose benzoate+H2O\text{Sucrose} + \text{C}6\text{H}5\text{COOH} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Sucrose benzoate} + \text{H}_2\text{O}

  • Advantages : Higher regioselectivity for primary hydroxyl groups (6-O- and 6’-O-positions).

  • Limitations : Requires anhydrous conditions and yields ~50–60% due to competing side reactions.

Enzymatic Synthesis for Regioselectivity

Lipase-Mediated Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective benzoylation under mild conditions. In a typical protocol:

  • Substrate : Sucrose and vinyl benzoate (acyl donor).

  • Solvent : tert-Butanol or acetone to maintain enzyme activity.

  • Temperature : 40–50°C, pH 7.0–7.5.

This method preferentially targets the 6-O-position of the glucopyranosyl moiety, achieving >80% selectivity for monoesters. Yields range from 60–75%, with enzyme reusability up to five cycles.

Protection-Deprotection Strategies

Acetonide Protection of Vicinal Diols

To direct benzoylation to specific positions, temporary protection of sucrose hydroxyl groups is employed. For example:

  • Protection : Treat sucrose with 2,2-dimethoxypropane under acidic conditions to form 3,4-O-isopropylidene sucrose.

  • Esterification : React the protected sucrose with benzoyl chloride in pyridine to yield 6-O-benzoate.

  • Deprotection : Remove acetonide groups via hydrolysis with aqueous acetic acid.

This method achieves >90% regioselectivity for the 6-O-position but involves multi-step synthesis.

Industrial-Scale Production

Melt-Phase Reaction

Large-scale synthesis often uses molten sucrose (180–190°C) mixed with benzoic anhydride and sodium benzoate as a catalyst:

Sucrose+(C6H5CO)2ONaC6H5COO, 185°CSucrose benzoate+C6H5COOH\text{Sucrose} + (\text{C}6\text{H}5\text{CO})2\text{O} \xrightarrow{\text{NaC}6\text{H}5\text{COO, 185°C}} \text{Sucrose benzoate} + \text{C}6\text{H}_5\text{COOH}

  • Advantages : Solvent-free, high throughput.

  • Challenges : Thermal degradation of sucrose necessitates precise temperature control.

Analytical Characterization

Structural Elucidation via NMR

  • 1^1H NMR : Benzoate protons resonate at δ 7.4–8.1 ppm (aromatic), while anomeric protons of sucrose appear at δ 5.2–5.4 ppm.

  • 13^{13}C NMR : Ester carbonyl signals at δ 165–167 ppm confirm successful benzoylation.

Mass Spectrometry

MALDI-TOF analysis of mono-benzoated sucrose shows a molecular ion peak at m/z 464.4 [M+Na]+^+.

Comparative Analysis of Methods

MethodRegioselectivityYield (%)Scalability
Base-CatalyzedLow60–70High
Acid-CatalyzedModerate50–60Moderate
EnzymaticHigh60–75Low
Protection-DeprotectionVery High70–80Low

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Prebiotic Effects : Research indicates that alpha-D-glucopyranoside, beta-D-fructofuranosyl, benzoate may exhibit prebiotic properties by promoting the growth of beneficial gut microbiota, such as Bifidobacterium breve. This effect can potentially enhance gut health and improve metabolic outcomes.

Antioxidant Properties : The presence of the benzoate moiety suggests potential antioxidant activities. Studies have shown that compounds with similar structures can scavenge free radicals, which may be beneficial in managing oxidative stress-related conditions.

Metabolic Implications : There is emerging evidence that this compound may influence metabolic pathways related to glucose metabolism, suggesting possible applications in managing conditions like obesity and diabetes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Probiotic Growth Promotion : A study demonstrated that this compound significantly promoted the growth of Bifidobacterium breve, suggesting its potential as a prebiotic agent in functional foods.
  • Antioxidant Activity Assessment : Research comparing various sugar derivatives indicated that those containing benzoate groups exhibited enhanced antioxidant activity compared to their counterparts without such modifications.
  • Metabolic Pathway Influence : Investigations into the metabolic effects of this compound revealed its potential role in modulating glucose metabolism, which could have implications for diabetes management strategies.

Mechanism of Action

The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.

Comparison with Similar Compounds

Structural and Functional Differences

Sucrose esters vary based on the type and position of acyl groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Applications
Sucrose Benzoate Not provided Not provided Benzoyl groups N/A Emulsifiers, stabilizers (inferred)
Sucrose Diacetate Hexaisobutyrate C₄₀H₆₂O₁₉ 846.91 2 acetyl, 6 isobutyryl groups 126-13-6 Plasticizer, food additive
n-Dodecanoylsucrose C₂₄H₄₄O₁₂ 524.60 Dodecanoyl groups 25339-99-5 α-Glucosidase substrate
Sucrose Octabenzoate (Trehalose analog) C₆₈H₅₈O₁₉ 1195.18 8 benzoyl groups N/A Synthetic intermediate
Sucrose Stearate C₃₀H₅₆O₁₂ 608.74 Stearate groups 25168-73-4 Cosmetic emulsifier

Key Observations :

  • Substituent Effects: Larger acyl groups (e.g., stearate, dodecanoyl) enhance hydrophobicity, making these esters suitable for lipid-based formulations. Benzoate groups may confer antimicrobial properties (inferred from sodium benzoate in ) .
  • Molecular Weight : Higher molecular weight esters (e.g., diacetate hexaisobutyrate) are used as plasticizers due to their thermal stability .
  • Synthesis Complexity: Benzoylation requires precise control to avoid over-substitution, as seen in trehalose heptabenzoate synthesis (58% yield for mono-free hydroxyl product) .

Research Findings

  • Enzyme Interactions: β-Fructofuranosidases hydrolyze β-fructofuranosyl bonds in sucrose derivatives to produce prebiotic fructo-oligosaccharides (FOS) .
  • Antimicrobial Potential: Sodium benzoate (a carboxylate salt) exhibits antimicrobial activity against Listeria monocytogenes and E. coli . Sucrose benzoate may share preservative properties, though further studies are needed.

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate (often referred to as a sucrose analog) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves enzymatic or chemical glycosylation processes. The reaction conditions often require catalysts such as acids or enzymes to facilitate the formation of glycosidic bonds. The benzoate group is introduced through esterification reactions involving benzoic acid derivatives reacting with hydroxyl groups on the sugar units.

PropertyValue
Molecular FormulaC19H28O
Molecular Weight284.43 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in carbohydrate metabolism. It may modulate the activity of enzymes such as glycosidases and transporters, influencing metabolic pathways. The presence of the benzoate moiety is thought to enhance its interaction with cellular receptors, potentially leading to therapeutic effects .

Potential Therapeutic Applications

Research has indicated that this compound may have several therapeutic applications:

  • Antidiabetic Effects : Similar compounds have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition can enhance insulin secretion and lower blood glucose levels .
  • Antioxidant Properties : Some studies suggest that glycosides can exhibit antioxidant activities, which may protect cells from oxidative stress and related diseases .
  • Drug Delivery Systems : Its unique structure allows it to be explored as a carrier for drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

  • Case Study on Metabolic Regulation :
    A study explored the effects of similar glycosides on metabolic regulation in diabetic models. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity when administered alongside standard treatments .
  • Antioxidant Activity Assessment :
    Research evaluating the antioxidant capacity of various glycosides found that alpha-D-Glucopyranoside derivatives exhibited substantial free radical scavenging abilities, suggesting potential applications in nutraceuticals aimed at preventing oxidative damage .

Comparison with Similar Compounds

CompoundActivity TypeUnique Features
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoateAntioxidantLonger fatty acid chain
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoateAntidiabeticMedium fatty acid chain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing alpha-D-glucopyranoside, beta-D-fructofuranosyl, benzoate, and how can regioselective esterification be achieved?

  • The synthesis involves selective esterification of sucrose with benzoic acid derivatives. Protecting group strategies (e.g., acetyl or isobutyrate groups) are critical to prevent undesired side reactions. For example, temporary protection of hydroxyl groups on the glucose or fructose units allows targeted benzoate substitution . Techniques like Schotten-Baumann acylation or enzymatic catalysis (using lipases) may enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can map hydroxyl substitution patterns and confirm benzoate placement .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., ~580.7 g/mol for the palmitate analog) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies melting points (93–100°C for benzoate derivatives) and phase transitions .

Q. How does the solubility profile of this compound influence its applications in formulation studies?

  • The benzoate ester’s lipophilicity (LogP = 0.118) enables solubility in aromatics, ketones, and esters, making it suitable for hydrophobic matrices. However, its low water solubility necessitates emulsifiers (e.g., sucrose polyoleates) for aqueous delivery systems .

Advanced Research Questions

Q. What mechanisms govern the stability of this compound under varying pH and enzymatic conditions?

  • Acidic/Basic Hydrolysis: Ester bonds are prone to hydrolysis at extreme pH. At pH > 8, saponification cleaves the benzoate group, releasing free sucrose and benzoic acid .
  • Enzymatic Degradation: Esterases (e.g., pancreatic lipase) catalyze hydrolysis in biological systems. Structural analogs like sucrose octaacetate show resistance to microbial enzymes, suggesting similar stability for benzoate derivatives .

Q. How do structural modifications (e.g., benzoate vs. acetate/isobutyrate) alter the compound’s functional properties?

  • Hydrophobicity: Benzoate esters (PSA = 195.6) are less polar than acetate derivatives, enhancing lipid membrane permeability .
  • Thermal Stability: Bulky benzoate groups increase melting points (93–100°C vs. 70–80°C for acetates), improving thermal resilience in food or pharmaceutical coatings .

Q. What are the methodological challenges in studying this compound’s interactions with biological macromolecules (e.g., proteins or lipids)?

  • Binding Studies: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) quantify interactions with serum albumin or lipid bilayers. For example, sucrose esters inhibit amyloid fibril formation in proteins .
  • Metabolic Pathways: Radiolabeled tracers (e.g., 14C-benzoate) track metabolic fate in vitro, revealing hydrolysis rates and metabolite profiles .

Q. How does this compound compare to structurally related sucrose esters (e.g., palmitate or stearate derivatives) in emulsification efficiency?

  • Emulsification Capacity: Benzoate derivatives exhibit lower HLB values than stearate esters, favoring water-in-oil emulsions. Comparative studies require dynamic light scattering (DLS) to monitor droplet stability .
  • Table: Comparison of Key Esters

Ester TypeHLB RangeMelting Point (°C)Primary Applications
Benzoate3–693–100Lipid-based drug carriers
Stearate8–1170–80Food emulsifiers
Acetate1–440–60Solubility enhancers

Methodological Notes

  • Synthesis Optimization: Use kinetic monitoring (e.g., HPLC) to track esterification progress and minimize byproducts .
  • Data Contradictions: Discrepancies in reported solubility (e.g., ketones vs. water) highlight the need for solvent polarity indexes in experimental design .
  • Safety: Handle benzoic acid derivatives under inert conditions to prevent oxidation byproducts .

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